molecular formula C19H20FN5O2 B2919588 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034201-91-5

5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2919588
CAS No.: 2034201-91-5
M. Wt: 369.4
InChI Key: AWYHCJALLBYQNN-UHFFFAOYSA-N
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Description

The compound 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic molecule featuring:

  • A tricyclic core (1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one) with a fused azepine-like ring system.
  • A fluoro substituent at position 13, likely enhancing metabolic stability and bioavailability.

Such polycyclic frameworks are often explored in medicinal chemistry for their ability to interact with biological targets, such as enzymes or receptors. The fluorine atom may modulate electronic properties and improve pharmacokinetics, while the pyrazole moiety is known for its versatility in drug design .

Properties

IUPAC Name

5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-11-14(12(2)23-22-11)4-6-18(26)24-8-7-16-15(10-24)19(27)25-9-13(20)3-5-17(25)21-16/h3,5,9H,4,6-8,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYHCJALLBYQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring through cyclocondensation reactions involving substituted hydrazines and α,β-unsaturated carbonyl compounds . The triazatricyclo framework can be synthesized through a series of cyclization reactions, often requiring specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The table below summarizes key differences and similarities between the target compound and analogous heterocyclic derivatives:

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Solubility (Predicted) Biological Activity (Reported)
Target Compound C₂₂H₂₁FN₆O₂ Tricyclic core, 13-fluoro, pyrazole-propanoyl side chain 444.45 Low (lipophilic core) Not reported (hypothesized kinase inhibition)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione C₁₉H₁₆N₂O₃ Bisphenyl-pyrazole-dione, hydroxyl group 320.35 Moderate (polar dione) Synthetic intermediate
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)... C₃₄H₂₅N₉O₄ Coumarin-pyrimidinone, tetrazole linker, pyrazole 655.62 Low Antifungal (docking-predicted)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole C₁₈H₁₄N₆OS (varies by R) Triazolo-thiadiazole, methoxyphenyl-pyrazole ~350–400 Moderate Antifungal (docking-supported)
Key Observations:

Fluorine Substitution: Unlike the compared compounds, the 13-fluoro group may reduce oxidative metabolism, a feature absent in non-fluorinated analogs .

Biological Potential: While docking studies on triazolo-thiadiazoles suggest antifungal activity, the target compound’s tricyclic system could enable novel mechanisms (e.g., kinase inhibition via ATP-binding pocket interactions).

Physicochemical Properties

  • Hydrogen Bonding : The pyrazole NH and carbonyl groups in the target compound may form hydrogen-bonding networks, similar to coumarin derivatives .
  • Solubility : The tricyclic core’s lipophilicity contrasts with the more polar dione in , suggesting formulation challenges for in vivo studies.

Biological Activity

The compound 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the 3,5-dimethyl-1H-pyrazole moiety is particularly significant as pyrazole derivatives are known for their diverse pharmacological properties.

Research indicates that compounds similar to this one often exhibit multiple mechanisms of action:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit bacterial growth by targeting essential enzymes like DNA gyrase. For instance, related compounds have demonstrated significant antimicrobial activity against various strains of bacteria with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can be crucial in mitigating oxidative stress in biological systems. Related studies have reported DPPH scavenging percentages between 84.16% and 90.52% for similar compounds .
  • Anti-inflammatory Effects : Compounds with similar structural features have also been noted for their ability to stabilize red blood cell membranes and exhibit anti-inflammatory properties .

Case Studies

  • Antimicrobial Efficacy : A study focusing on benzofuran–pyrazole-based compounds highlighted the significant antimicrobial activity of certain derivatives against E. coli DNA gyrase B with an IC50 of 9.80 µM . This suggests that the compound may share similar inhibitory effects on bacterial enzymes.
  • Antioxidant Activity : In a comparative analysis of several pyrazole derivatives, the compound exhibited notable radical scavenging capacity, indicating its potential as an effective antioxidant agent .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets, providing insights into its potential therapeutic applications.

Data Tables

The following table summarizes key biological activities and characteristics associated with compounds structurally related to This compound :

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
Compound APyrazole + FluorineAntimicrobialHigh selectivity for bacterial enzymes
Compound BPyrazole + BenzofuranAntioxidantEffective DPPH scavenger
Compound CPyrazole + TriazineAnti-inflammatoryMembrane stabilization effects

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